Germane, tetrakis(dimethylamino)-
Overview
Description
Germane, tetrakis(dimethylamino)-: is an organogermanium compound with the molecular formula C8H24GeN4 and a molecular weight of 248.94 g/mol . It is a colorless, volatile liquid with a low boiling point and is used as a reagent in organic synthesis. This compound is also known by its IUPAC name, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethylgermanetetramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Germane, tetrakis(dimethylamino)- can be synthesized through the reaction of germanium tetrachloride with dimethylamine in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction is as follows:
GeCl4+4HN(CH3)2→Ge[N(CH3)2]4+4HCl
Industrial Production Methods: Industrial production of germane, tetrakis(dimethylamino)- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Germane, tetrakis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the nucleophile used
Scientific Research Applications
Germane, tetrakis(dimethylamino)- has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for arylation, alkylation, and halogenation reactions.
Catalysis: The compound serves as a catalyst in the synthesis of aryl amides from aromatic carboxylic acids and amines.
Thin Film Deposition: It is used as a precursor for depositing thin diffusion barrier films on semiconductor substrates in microelectronics.
Vapor Pressure Studies: The vapor pressure of germane, tetrakis(dimethylamino)- has been measured, providing crucial data for its technological applications.
Mechanism of Action
The mechanism of action of germane, tetrakis(dimethylamino)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino groups can donate electron density to the germanium center, making it more reactive towards electrophiles. Conversely, the germanium center can also accept electron density, making it reactive towards nucleophiles. This dual reactivity allows the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Tetrakis(dimethylamino)diboron: This compound is structurally related and used in similar applications, such as catalysis and organic synthesis.
Tetrakis(dimethylamino)titanium: Used as a precursor for thin film deposition in microelectronics.
Tetrakis(diethylamido)zirconium: Utilized in the synthesis of zirconium-based thin films.
Uniqueness: Germane, tetrakis(dimethylamino)- is unique due to its specific reactivity profile and applications in both organic synthesis and microelectronics. Its ability to act as both a nucleophile and electrophile makes it versatile in various chemical reactions. Additionally, its use as a precursor for thin film deposition highlights its importance in advanced technological applications .
Properties
IUPAC Name |
N-methyl-N-[tris(dimethylamino)germyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24GeN4/c1-10(2)9(11(3)4,12(5)6)13(7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUTODNPMRHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Ge](N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24GeN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223665 | |
Record name | Germane, tetrakis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7344-40-3 | |
Record name | N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octamethylgermanetetramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7344-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germane, tetrakis(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007344403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Germane, tetrakis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7344-40-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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